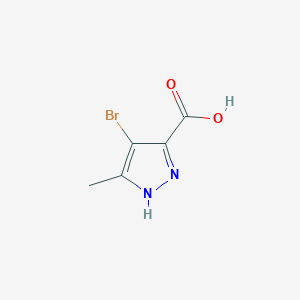4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
CAS No.: 861382-63-0
Cat. No.: VC8474103
Molecular Formula: C5H5BrN2O2
Molecular Weight: 205.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861382-63-0 |
|---|---|
| Molecular Formula | C5H5BrN2O2 |
| Molecular Weight | 205.01 g/mol |
| IUPAC Name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | XIZPNSLYWMMPNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C(=O)O)Br |
| Canonical SMILES | CC1=C(C(=NN1)C(=O)O)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The molecular formula of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is C₅H₅BrN₂O₂, with a molecular weight of 205.009 g/mol . The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substituents are numbered such that the carboxylic acid group occupies the 3-position, bromine the 4-position, and the methyl group the 5-position (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 410.8±45.0 °C at 760 mmHg |
| Melting Point | 273–276°C (decomposition) |
| Flash Point | 202.3±28.7 °C |
| LogP (Partition Coefficient) | 0.86 |
| Polar Surface Area (PSA) | 65.98 Ų |
The compound’s LogP value of 0.86 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media, a trait advantageous for drug design .
Spectral and Crystallographic Data
Historical literature from Archiv der Pharmazie and Chemische Berichte describes the compound’s synthesis and characterization, including IR and NMR spectral data . The carboxylic acid group exhibits a characteristic broad O–H stretch near 2500–3000 cm⁻¹, while the bromine atom influences electronic transitions in UV-Vis spectra. Crystallographic studies, though limited, suggest a planar pyrazole ring with substituents adopting positions that minimize steric hindrance.
Synthesis and Manufacturing
Historical Synthetic Routes
Early syntheses, documented in German journals such as Journal für Praktische Chemie, involved cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines . For example, diethyl butynedioate reacts with methylhydrazine to form a pyrazole intermediate, which is subsequently brominated and hydrolyzed. These methods, while foundational, often required harsh conditions and produced low yields.
Modern Methodologies
A patent (CN112079781A) detailing the synthesis of the related compound 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid provides insights into adaptable strategies . Although the target compound differs in substituent positioning, key steps—such as bromination using tribromooxyphosphorus (POBr₃) and hydrolysis in alkaline media—are transferable (Figure 2) .
Key Steps from Patent CN112079781A :
-
Condensation: Diethyl butynedioate + methylhydrazine → Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
-
Bromination: POBr₃-mediated substitution replaces the hydroxyl group with bromine.
-
Hydrolysis: Alkaline cleavage of the ethyl ester yields the carboxylic acid.
While this route avoids toxic reagents like cyanogen bromide, scaling remains challenging due to the sensitivity of intermediates.
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard reactions, including:
-
Esterification: Formation of methyl or ethyl esters for improved volatility.
-
Amidation: Coupling with amines to produce carboxamides, useful in drug discovery.
-
Decarboxylation: Thermal or photolytic elimination of CO₂, yielding 4-bromo-5-methyl-1H-pyrazole.
Halogen Reactivity
The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance, palladium-catalyzed coupling with boronic acids could generate biaryl derivatives for antimicrobial screening.
Applications in Pharmaceutical Chemistry
Drug Intermediate
Pyrazole carboxylic acids are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. The bromine atom enhances binding to hydrophobic enzyme pockets, while the carboxylic acid facilitates salt formation for improved bioavailability.
Agricultural Chemistry
Derivatives of this compound act as herbicides and fungicides. The methyl group enhances lipid permeability, enabling foliar absorption, while the bromine atom disrupts microbial electron transport chains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume